molecular formula C11H9NO3 B1588171 3-(Benzyloxy)isoxazole-5-carbaldehyde CAS No. 2552-53-6

3-(Benzyloxy)isoxazole-5-carbaldehyde

Cat. No.: B1588171
CAS No.: 2552-53-6
M. Wt: 203.19 g/mol
InChI Key: URPLDQSNOHMLIP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This is followed by treatment with molecular iodine and subsequently with hydroxylamine . Another method involves the condensation reaction of nitroalkanes with 3-oxetanone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)isoxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Benzyloxy)isoxazole-5-carboxylic acid.

    Reduction: 3-(Benzyloxy)isoxazole-5-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(Benzyloxy)isoxazole-5-carbaldehyde serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for the development of more complex organic compounds. It can undergo reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that can be further explored for their unique properties.

Reactions Overview

  • Oxidation: Can yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO₄).
  • Reduction: Converts the compound into alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Substitution: The benzyl group can be replaced with other functional groups under specific conditions, enhancing the compound's reactivity.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of isoxazole compounds can inhibit the growth of various pathogens and cancer cells by interacting with specific biological targets .

Case Study: Antitubercular Activity
A study focused on phenylisoxazole derivatives, including this compound, demonstrated promising antitubercular activity against Mycobacterium tuberculosis strains. The synthesized compounds were evaluated for their effectiveness, revealing that certain derivatives exhibited significant inhibitory effects comparable to established treatments like isoniazid .

Medicinal Applications

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in drug development. Isoxazole derivatives have shown promise in targeting specific enzymes or receptors involved in various diseases. Their ability to modulate biological pathways makes them candidates for developing new medications with improved efficacy and reduced side effects .

Mechanism of Action
The mechanism of action involves interaction with enzymes and receptors, potentially inhibiting their activity or altering their function. The unique benzyloxy group enhances the compound's lipophilicity, allowing better penetration through cell membranes and interaction with hydrophobic targets within biological systems .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its role as a precursor in the production of agrochemicals also highlights its significance in agricultural applications.

Data Summary Table

Application AreaSpecific UsesNotable Findings
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactions: oxidation, reduction, substitution
Biological ResearchAntimicrobial and anticancer studiesEffective against Mycobacterium tuberculosis strains
Medicinal ApplicationsPotential therapeutic agentModulates enzyme activity; enhances drug efficacy
Industrial ApplicationsPrecursor in specialty chemicals and agrochemicalsKey role in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)isoxazole-5-carbaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets can vary widely and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)isoxazole-4-carbaldehyde
  • 3-(Benzyloxy)isoxazole-5-methanol
  • 3-(Benzyloxy)isoxazole-5-carboxylic acid

Uniqueness

3-(Benzyloxy)isoxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This makes it a valuable compound for targeted applications in research and industry .

Biological Activity

3-(Benzyloxy)isoxazole-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article discusses the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen. The benzyloxy group contributes to its chemical properties and biological activity. The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating diverse molecular architectures.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in:

1. Antimicrobial Activity

  • The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it exhibits a broad spectrum of activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Anti-inflammatory Effects

  • Research indicates that this compound may act as an antagonist at C5a receptors, which play a crucial role in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases .

3. Anticancer Potential

  • Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. This includes interference with cell cycle-related proteins, indicating a mechanism for its anticancer activity .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryC5a receptor antagonism; reduced inflammation
AnticancerCytotoxic effects on cancer cell lines; interferes with cell cycle

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives, this compound was tested against standard strains of Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values ranging from 0.25 mg/mL to 1 mg/mL, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed that it effectively reduced TNF-α levels in vitro. This suggests a mechanism through which the compound may alleviate symptoms of inflammatory diseases by modulating immune responses .

Case Study 3: Anticancer Activity

In vitro tests on various cancer cell lines indicated that derivatives of isoxazole compounds, including this compound, showed significant cytotoxicity. These findings support further exploration into its use as a potential anticancer therapeutic agent .

Properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLDQSNOHMLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415893
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-53-6
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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